
UM-C162
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UM-C162 is an anti-virulence agent, rescuing nematodes from a Staphylococcus aureus infection and preventing the formation of biofilm in a dose-dependent manner without interfering with bacterial viability.
Aplicaciones Científicas De Investigación
1. Anti-Virulence Agent for Staphylococcus Aureus Infections
UM-C162 has shown potential as an anti-virulence agent against Staphylococcus aureus infections. A study demonstrated that this benzimidazole derivative can suppress biofilm formation and down-regulate genes associated with S. aureus virulence, including those related to bacterial attachment and production of hemolysins and proteases. This indicates that UM-C162 could be developed as an alternative therapeutic approach to control S. aureus infections, particularly important given the rise of antibiotic-resistant strains (Kong et al., 2018).
2. DNA Detection and Analysis
Another application of UM-C162 is in the field of DNA detection. The compound has been used in a highly sensitive sensing scheme for detecting low concentrations of DNA. This involves electrochemical amplification with a single label response, potentially allowing for detection down to the single biomolecule level. This application showcases the potential of UM-C162 in analytical chemistry and molecular biology research (Kwon & Bard, 2012).
3. Cancer Research
In the context of cancer research, particularly uveal melanoma (UM), studies have explored the role of DNA repair genes in disease prognosis and immune features. UM-C162 may play a role in this research area, contributing to the development of prognostic models based on DNA repair genes, which can predict patient outcomes and assist in understanding the underlying mechanisms of UM (Wang et al., 2022).
4. Epigenetic Studies in Uveal Melanoma
UM-C162 could be relevant in epigenetic studies of uveal melanoma. Research in this field focuses on understanding the epigenetic mechanisms in UM tumorigenesis, progression, and metastasis, including microRNA expression, gene hypermethylation, and histone modification. UM-C162’s potential role in these processes could contribute to new prevention and treatment approaches for this malignancy (Li et al., 2017).
Propiedades
Número CAS |
1799734-10-3 |
|---|---|
Nombre del producto |
UM-C162 |
Fórmula molecular |
C30H25N3O4 |
Peso molecular |
491.55 |
Nombre IUPAC |
2-(4'-((3-Acetamidobenzyl)oxy)-[1,1'-biphenyl]-4-yl)-6-methyl-1H-benzo[d]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C30H25N3O4/c1-18-14-26(30(35)36)28-27(15-18)32-29(33-28)23-8-6-21(7-9-23)22-10-12-25(13-11-22)37-17-20-4-3-5-24(16-20)31-19(2)34/h3-16H,17H2,1-2H3,(H,31,34)(H,32,33)(H,35,36) |
Clave InChI |
FTDUFUQSAFTQOL-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2C(NC(C3=CC=C(C4=CC=C(OCC5=CC=CC(NC(C)=O)=C5)C=C4)C=C3)=N2)=CC(C)=C1)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UM-C162; UM-C162; UM C162 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



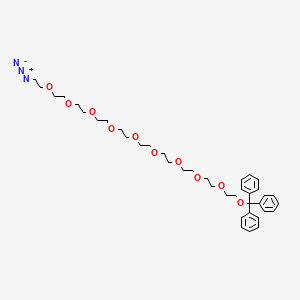
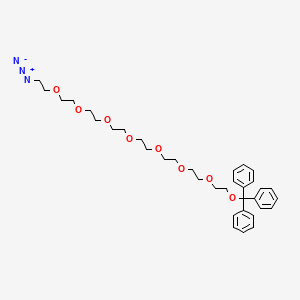
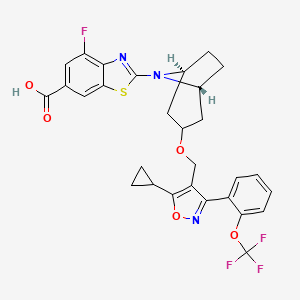

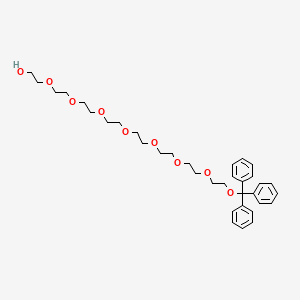

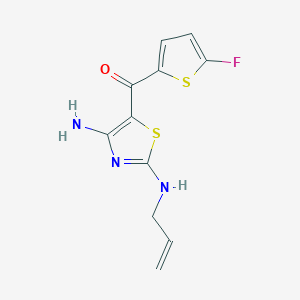
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)
